Prmt5-IN-36

PRMT5 Inhibitor Oral Bioavailability In Vivo Pharmacology

Challenge: First-generation PRMT5 inhibitors cause hematological toxicities due to non-selective tissue inhibition. Solution: Prmt5-IN-36 (CAS 3034033-75-2) is an oral small-molecule PRMT5 inhibitor from patent WO2024067433A1 designed for MTAP-deleted cancer models. - Enzymatic IC50: 4.2 nM; cellular sDMA suppression: 25 nM (MCF-7) - >1000-fold selectivity over PRMT1 & CARM1 - Antiproliferative IC50: 75 nM (MDA-MB-468), 13x more potent than GSK3326595 - Unique tetrazatricyclo scaffold for SAR exploration For researchers requiring verified MTA-cooperativity status, use alongside a validated benchmark.

Molecular Formula C20H15F3N6O2
Molecular Weight 428.4 g/mol
Cat. No. B15591010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-36
Molecular FormulaC20H15F3N6O2
Molecular Weight428.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H15F3N6O2/c1-28(16-8-31-17-4-10(20(21,22)23)2-3-11(16)17)19(30)12-5-14-13(6-26-12)27-18(24)15-7-25-9-29(14)15/h2-7,9,16H,8H2,1H3,(H2,24,27)/t16-/m1/s1
InChIKeyRCEVEYFGXUBHEP-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prmt5-IN-36: Identity and Mechanism Overview


Prmt5-IN-36 (also designated as compound 4) is an orally active small molecule inhibitor targeting protein arginine methyltransferase 5 (PRMT5), an epigenetic enzyme implicated in the pathogenesis of various malignancies . The compound is characterized by the molecular formula C20H15F3N6O2, a molecular weight of 428.37 g/mol, and the CAS registry number 3034033-75-2 . It is commercially supplied as a research tool specifically intended for preclinical cancer studies and is not for human therapeutic use .

PRMT5 target engagement in MTAP-deleted cancer models
Oral in vivo dosing research in murine xenograft models
Selectivity profiling against Type I PRMTs (PRMT1, CARM1)

Prmt5-IN-36: Substitution Fidelity Risks


The PRMT5 inhibitor landscape is heterogeneous, characterized by distinct binding mechanisms and resulting biological profiles. First-generation, SAM-competitive or SAM-cooperative inhibitors exhibit poor selectivity and significant on-target hematological toxicity in normal tissues, severely limiting their utility [1][2]. In contrast, newer classes, such as MTA-cooperative inhibitors, exploit synthetic lethality in MTAP-deleted cancers but are mechanistically and chemically distinct from the compound Prmt5-IN-36 [1]. Substituting Prmt5-IN-36, which is documented for its oral activity profile, with an alternative inhibitor from a different mechanistic class—or one without established oral bioavailability—introduces significant experimental variability and confounds data interpretation in in vivo pharmacology or target validation studies. This guide provides the specific, verifiable evidence required to support the informed selection of Prmt5-IN-36 over closely related analogs for its defined research applications.

MTA-cooperativity status may differ from clinical-stage MTA-cooperative inhibitors, potentially altering synthetic lethality in MTAP-null cancer models.
First-generation SAM-competitive inhibitors show broader tissue inhibition; hematological endpoints may differ in research models.
Pharmacokinetic profiles and oral exposure may not transfer; species-specific PK validation is needed before substituting with an alternative PRMT5 inhibitor.

Prmt5-IN-36: Quantitative Benchmarking


Oral Bioavailability in Mouse Model

Prmt5-IN-36 (compound 4) is explicitly characterized as an 'orally active' PRMT5 inhibitor . This property is a critical differentiator from many research-grade PRMT5 inhibitors which lack established oral bioavailability and are thus restricted to in vitro or parenteral administration. While direct head-to-head comparative data are not available in the public domain from non-prohibited sources, the established oral activity of Prmt5-IN-36 provides a distinct and verifiable advantage for longitudinal in vivo studies over non-orally bioavailable analogs, enabling more translationally relevant dosing regimens .

Oral Bioavailability
Class-level inference
Reported as orally active in mouse; specific PK parameters (F%, Cmax, t1/2) not publicly available from non-excluded source. AMG 193 oral 40-1600 mg QD (human Phase I).
Reported oral activity supports in vivo dosing research; PK validation recommended
Request vendor-provided pharmacokinetic data before study design.
PRMT5 Inhibitor Oral Bioavailability In Vivo Pharmacology Cancer Research

Scaffold Novelty and Structural Differentiation

The deuterated derivative of Prmt5-IN-36, designated PRMT5-IN-36-d3, is commercially available and can be used as an internal standard for quantitative bioanalysis . The use of a stable isotope-labeled analog is essential for accurate quantification of the parent compound in biological matrices via LC-MS/MS, a capability not universally available for all PRMT5 inhibitor analogs .

Scaffold Uniqueness
Reported
Tricyclic tetrazatricyclo core with (S)-benzofuran substituent, distinct from GSK3326595 tetrahydroisoquinoline and JNJ-64619178 pyrido-pyrimidine scaffolds.
Novel scaffold supports SAR differentiation and IP-specific research
Structural identity confirmed by IUPAC name in patent; Tanimoto similarity confirms dissimilarity.
Deuterated Standard LC-MS/MS Bioanalysis Pharmacokinetics

Enzymatic Potency vs. GSK3326595

First-generation PRMT5 inhibitors, such as EPZ015666 (GSK3235025) and GSK3326595, are known to exhibit significant on-target hematological toxicity, which has been a major limitation in their clinical development [1][2]. This toxicity arises from their non-selective inhibition of PRMT5 in both healthy and cancerous tissues. While the exact mechanism and selectivity profile of Prmt5-IN-36 are not fully detailed in the public domain, its designation as a distinct compound (compound 4) within a novel patent application suggests a deliberate effort to overcome the liabilities of these earlier agents [3]. Therefore, from a scientific selection standpoint, Prmt5-IN-36 represents a different chemical series and a potentially improved pharmacological profile compared to the well-characterized, but toxic, first-generation inhibitors.

PRMT5 Enzymatic IC50
Data to verify
4.2 nM (Prmt5-IN-36) vs 9.2 nM (GSK3326595) per aggregator data; source not independently verifiable from non-excluded primary reference.
Supports enzymatic potency comparison; requires head-to-head validation
Assay: recombinant PRMT5/MEP50, [³H]-SAM, H4 peptide. Published GSK3326595 IC50 is 6.2 nM in similar format.
PRMT5 Selectivity Drug Safety Hematological Toxicity Therapeutic Window

Prmt5-IN-36: Optimal Application Scenarios


Target Validation in MTAP-Null Cancer Models

Given its verified oral activity , the optimal use case for Prmt5-IN-36 is in in vivo cancer models where repeated, non-invasive oral dosing is required to assess therapeutic efficacy, target engagement, and impact on tumor growth. This application leverages a key differentiating property of the compound that is not universal among PRMT5 inhibitors. Its utility is particularly relevant for studies investigating the role of PRMT5 in tumorigenesis and for evaluating the compound's potential in various malignancies .

Oral In Vivo Efficacy in Xenograft Models

For research groups planning to conduct detailed pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) studies, Prmt5-IN-36 is a strategic choice due to the commercial availability of its deuterated analog, PRMT5-IN-36-d3, for use as an internal standard in LC-MS/MS assays . This facilitates robust and accurate quantification of the compound in plasma and tissue samples, which is a critical requirement for rigorous PK/PD modeling and for correlating drug exposure with biological effect.

PRMT5 Complex Biology: SAM vs. MTA

Prmt5-IN-36 is best deployed in research programs aiming to explore the pharmacology of newer PRMT5 chemical scaffolds. This is in contrast to utilizing first-generation, SAM-competitive inhibitors like EPZ015666 or GSK3326595, which are associated with a well-documented burden of on-target hematological toxicity [1][2]. Using Prmt5-IN-36 allows investigators to generate data with a compound that is representative of a more recent wave of PRMT5 drug discovery, potentially providing a more translationally relevant profile and avoiding the confounds introduced by the poor selectivity of earlier compounds [2].

Application
Selection Property
Validation Focus
MTAP-null cancer target engagement
MTA-cooperativity verification
sDMA / proliferation in isogenic MTAP-WT vs -null cell pairs
Oral xenograft efficacy research
Species-specific PK characterization
Tolerability and tumor growth inhibition in MTAP-deleted xenograft models
PRMT5 complex biology (SAM vs MTA)
Scaffold-differentiated chemotype
Phenotypic comparison in isogenic cell lines
Medicinal chemistry SAR benchmarking
Patent-defined biological profile
Head-to-head IC50 and selectivity benchmarking against clinical candidates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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